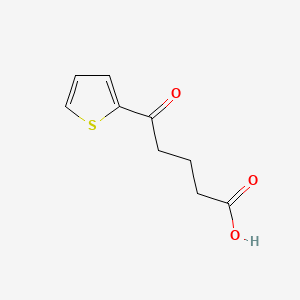

5-Oxo-5-(2-thienyl)valeric acid

概述

描述

5-Oxo-5-(2-thienyl)valeric acid is an organic compound with the molecular formula C₉H₁₀O₃S and a molecular weight of 198.24 g/mol . It is characterized by the presence of a thienyl group attached to a valeric acid backbone, which includes a ketone functional group. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(2-thienyl)valeric acid typically involves the reaction of 2-thiophenecarboxaldehyde with a suitable reagent to form the corresponding thienyl derivative. This intermediate is then subjected to further reactions to introduce the valeric acid moiety and the ketone functional group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure the compound’s purity .

化学反应分析

Types of Reactions

5-Oxo-5-(2-thienyl)valeric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thienyl derivatives.

科学研究应用

Chemistry

5-Oxo-5-(2-thienyl)valeric acid serves as a crucial building block in organic synthesis. It is utilized in the construction of more complex molecules and can be involved in various chemical reactions, including oxidation and substitution reactions. The compound's thienyl group enhances its reactivity, making it suitable for diverse synthetic pathways .

Biochemistry

In biochemistry, this compound has been investigated for its role in enzyme inhibition and protein interactions. Notably, it has shown potential in inhibiting the growth of certain microorganisms by disrupting biotin biosynthesis through interference with the DAPA aminotransferase reaction, which is vital for synthesizing biotin intermediates .

Medicine

The compound has been explored for its therapeutic properties, including:

- Anti-inflammatory Activity: Studies indicate that compounds with thienyl groups may reduce inflammation by lowering pro-inflammatory cytokines in cell cultures.

- Antimicrobial Properties: In vitro studies have demonstrated significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

- Neuroprotective Effects: Research has highlighted the neuroprotective capabilities of valeric acid derivatives, indicating that this compound could protect dopaminergic neurons from oxidative stress, which is relevant for neurodegenerative diseases like Parkinson's disease.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique structural properties make it valuable in formulating specialty chemicals and materials with specific functionalities .

Case Studies and Research Findings

Antimicrobial Studies:

Research has consistently shown that thienyl-containing compounds exhibit significant antimicrobial properties. For instance, one study demonstrated that this compound inhibited the growth of several bacterial strains effectively.

Neuroprotection:

A study focusing on valeric acid derivatives reported their ability to prevent neuronal loss induced by oxidative stress in animal models. This finding suggests a promising avenue for further exploration in treatments for neurodegenerative diseases.

Anti-inflammatory Effects:

Investigations into the anti-inflammatory properties of this compound revealed its potential to significantly lower markers of inflammation in vitro, indicating its possible role in managing inflammatory conditions.

作用机制

The mechanism of action of 5-Oxo-5-(2-thienyl)valeric acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the growth of certain microorganisms by interfering with biotin biosynthesis. This inhibition occurs through the disruption of the DAPA aminotransferase reaction, which is crucial for the synthesis of biotin intermediates .

相似化合物的比较

Similar Compounds

4-(2-Thienoyl)butyric acid: Similar in structure but lacks the ketone functional group.

5-(2-Thienyl)pentanoic acid: Similar backbone but different functional groups.

Uniqueness

5-Oxo-5-(2-thienyl)valeric acid is unique due to the presence of both the thienyl group and the ketone functional group, which confer distinct chemical reactivity and biological activity compared to its analogs .

生物活性

5-Oxo-5-(2-thienyl)valeric acid (CAS Number: 22971-62-6) is a compound with a unique molecular structure that has garnered interest in various biological research areas. This article explores its biological activity, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 198.24 g/mol |

| Density | 1.282 g/cm³ |

| Melting Point | 94-97 °C |

| Boiling Point | 407.8 °C |

| Flash Point | 200.5 °C |

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and energy production.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and differentiation.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it has been tested against:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values obtained from these studies indicate effective concentrations for inhibiting bacterial growth.

Antitumor Activity

Recent investigations have explored the antitumor potential of this compound. In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve:

- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at specific phases, thereby preventing cancer cell division.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study conducted by researchers at Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thienyl derivatives, including this compound.

- Results indicated potent activity against both gram-positive and gram-negative bacteria, with notable efficacy against resistant strains.

-

Antitumor Effects in Cell Lines :

- A separate study focused on the effects of this compound on MCF-7 and HeLa cell lines.

- Findings revealed a dose-dependent decrease in cell viability, with IC50 values suggesting effective concentrations for therapeutic use.

Pharmacological Applications

The diverse biological activities of this compound open avenues for potential pharmacological applications:

- Antimicrobial Agent : Its ability to combat bacterial infections positions it as a candidate for developing new antibiotics.

- Cancer Therapeutics : The antitumor properties highlight its potential as a chemotherapeutic agent or adjuvant therapy in cancer treatment.

Safety and Toxicology

Toxicological assessments are crucial for determining the safety profile of any new compound. Preliminary data indicate that while this compound exhibits biological activity, further studies are necessary to evaluate its toxicity and side effects in vivo.

常见问题

Q. What are the established synthetic routes for 5-Oxo-5-(2-thienyl)valeric acid, and what critical parameters influence yield and purity?

Basic Research Focus

A common synthetic approach involves the condensation of 2-thienyl-containing precursors with valeric acid derivatives. For example, Scheme 3 in outlines a pathway using 5-chloro-2-hexyl-1H-indole reacted with valeric acid under acidic conditions. Key parameters include:

- Catalyst choice : Acidic catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) to facilitate esterification.

- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to achieve optimal cyclization.

- Purification : Column chromatography or recrystallization to isolate the product from byproducts like unreacted thienyl intermediates.

Q. How can matrix isolation infrared (IR) spectroscopy and computational modeling resolve conformational ambiguities in valeric acid derivatives?

Basic Research Focus

Matrix isolation IR spectroscopy, combined with ab initio calculations, is critical for identifying stable conformers. For valeric acid, studies show the tttt (all-trans) conformation is most stable in inert gas matrices . For this compound:

- Experimental design : Trap the compound in argon/nitrogen matrices at 10–15 K to suppress rotational motion, then anneal to 30–35 K to observe dimer formation .

- Theoretical validation : Use density functional theory (DFT) to calculate vibrational frequencies and compare with observed IR bands .

Q. What methodological challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

Advanced Research Focus

Challenges :

- Low abundance : Requires high-sensitivity techniques like LC-MS/MS.

- Matrix interference : Co-eluting short-chain fatty acids (SCFAs) in serum may obscure detection.

Solutions :

- Derivatization : Use 3-nitrophenylhydrazine to enhance ionization efficiency in LC-MS .

- Chromatographic separation : Employ a C18 column with 0.1% formic acid in acetonitrile/water gradients to resolve SCFAs (e.g., valeric acid) from the target compound .

Q. Are there contradictions in the neurobiological activity of valeric acid derivatives, and how can experimental design account for these?

Advanced Research Focus

Contradictions :

- Pro-cognitive effects : Valeric acid reversed memory impairment in AlCl₃-induced Alzheimer’s rat models .

- Mechanistic ambiguity : While valeric acid modulates GABAₐ receptors , its 5-oxo-thienyl derivative’s neuroactivity remains uncharacterized.

Resolution strategies :

- Dose-response studies : Compare ED₅₀ values for GABA receptor binding vs. behavioral outcomes.

- Structural analogs : Synthesize and test derivatives with modified thienyl/oxo groups to isolate bioactive moieties .

Q. How does the thienyl substituent in this compound influence its chemical reactivity compared to valeric acid?

Advanced Research Focus

Key differences :

- Electron-withdrawing effects : The thienyl group increases electrophilicity at the keto position, enhancing nucleophilic attack susceptibility (e.g., esterification) .

- Steric effects : The bulky thienyl ring may hinder dimerization observed in valeric acid (e.g., open vs. cyclic dimers) .

- Redox activity : Thienyl’s sulfur atoms may participate in disulfide bonding or metal coordination, altering stability .

Q. What computational methods are recommended to predict the pharmacokinetic properties of this compound?

Advanced Research Focus

- Molecular dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) .

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism.

- Docking studies : AutoDock Vina to screen binding affinities for targets like GABAₐ or inflammatory enzymes (e.g., COX-2) .

Q. How can researchers validate the purity of this compound, and what impurities are commonly observed?

Basic Research Focus

- Analytical techniques :

- Common impurities :

属性

IUPAC Name |

5-oxo-5-thiophen-2-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-7(3-1-5-9(11)12)8-4-2-6-13-8/h2,4,6H,1,3,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQMRVFOHNXKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292130 | |

| Record name | 5-Oxo-5-(2-thienyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22971-62-6 | |

| Record name | 22971-62-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Oxo-5-(2-thienyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。